molecular formula C7H13NO2S B14361721 Methyl 4-methylthiomorpholine-3-carboxylate CAS No. 91828-90-9

Methyl 4-methylthiomorpholine-3-carboxylate

Katalognummer: B14361721
CAS-Nummer: 91828-90-9
Molekulargewicht: 175.25 g/mol
InChI-Schlüssel: RQNROZRONWQQCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methylthiomorpholine-3-carboxylate is a chemical compound with the molecular formula C7H13NO3S It is a derivative of morpholine, a heterocyclic amine, and contains a thiomorpholine ring substituted with a methyl group and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylthiomorpholine-3-carboxylate typically involves the reaction of 4-methylthiomorpholine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methylthiomorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the thiomorpholine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methylthiomorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of Methyl 4-methylthiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The thiomorpholine ring and the ester group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-methylmorpholine-3-carboxylate: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.

    4-Methylmorpholine 4-oxide: Contains an oxygen atom instead of sulfur, resulting in different oxidation states and reactivity.

    2-Methylmorpholine: Lacks the carboxylate ester group, affecting its solubility and chemical behavior.

Uniqueness

Methyl 4-methylthiomorpholine-3-carboxylate is unique due to the presence of both the thiomorpholine ring and the carboxylate ester group. This combination imparts distinct chemical properties, such as increased reactivity towards oxidation and the ability to participate in a wider range of chemical reactions compared to its analogs.

Eigenschaften

CAS-Nummer

91828-90-9

Molekularformel

C7H13NO2S

Molekulargewicht

175.25 g/mol

IUPAC-Name

methyl 4-methylthiomorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3

InChI-Schlüssel

RQNROZRONWQQCH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCSCC1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.